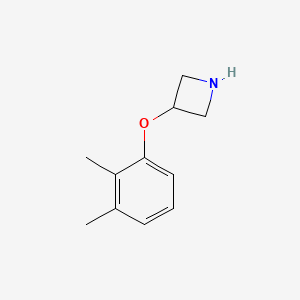
1,7-Dimethylguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethylguanine is a methylated derivative of guanine, a purine nucleobase found in DNA and RNA. It is characterized by the addition of methyl groups at the 1 and 7 positions of the guanine molecule. This compound has a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dimethylguanine can be synthesized through the methylation of guanosine. The process involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing the glycosyl group to obtain the desired compound . The reaction conditions are typically mild, involving common methylating agents and hydrolysis under controlled conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials, such as guanosine, are readily available and cost-effective. The process involves multiple steps, including methylation and hydrolysis, with a total yield of approximately 70% . The method is designed to be safe, reliable, and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dimethylguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanine compounds .
Aplicaciones Científicas De Investigación
1,7-Dimethylguanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and methylation processes.
Biology: The compound is studied for its role in RNA modifications and its potential impact on gene expression.
Medicine: Research explores its potential as a biomarker for certain diseases and its role in drug development.
Industry: It is used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 1,7-Dimethylguanine involves its interaction with specific molecular targets. It can bind to nucleic acids and proteins, influencing various biological pathways. The compound’s methyl groups play a crucial role in its binding affinity and specificity. It may also act as an inhibitor or modulator of certain enzymes, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
7,9-Dimethylguanine: Another methylated guanine derivative with methyl groups at the 7 and 9 positions.
1-Methylguanine: A simpler derivative with a single methyl group at the 1 position.
7-Methylguanine: A derivative with a methyl group at the 7 position.
Uniqueness
1,7-Dimethylguanine is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. Compared to other methylated guanine derivatives, it has distinct reactivity and binding characteristics, making it valuable in various research applications .
Propiedades
Número CAS |
26758-00-9 |
|---|---|
Fórmula molecular |
C7H9N5O |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
2-amino-1,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3,(H2,8,10) |
Clave InChI |
TUUZAYXHOVBKGD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


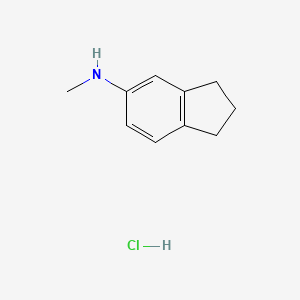
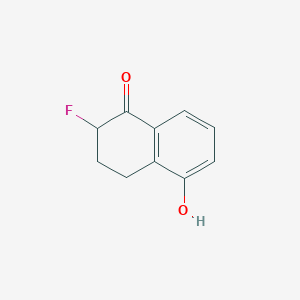
![7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11911837.png)

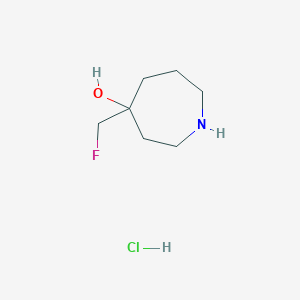

![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)

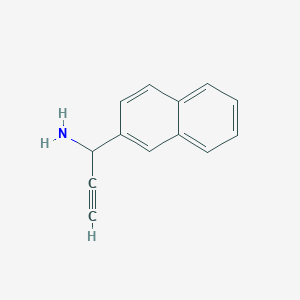
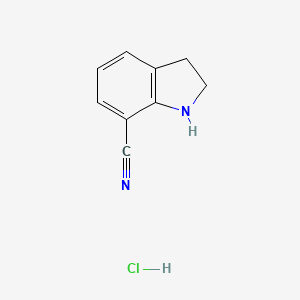
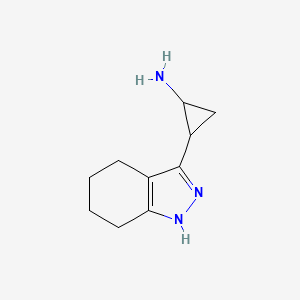
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
